(R)-2,2,2-Trifluoro-1-P-tolylethanamine
Description
Significance of Chiral Fluoroalkylated Amines in Chemical Research
Chiral amines are fundamental structural units in a vast array of biologically active compounds, including approximately 40-45% of small-molecule pharmaceuticals and numerous important agrochemicals. nih.gov The presence of a chiral center in these amines is often crucial for their biological function, as living systems are themselves chiral. openaccessgovernment.org Consequently, one enantiomer of a chiral molecule may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. openaccessgovernment.org
The incorporation of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, into these chiral amine frameworks imparts unique and highly desirable properties. The trifluoromethyl group is known to significantly alter a molecule's physicochemical characteristics. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modify the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets like proteins and enzymes. nih.gov These attributes make chiral fluoroalkylated amines highly sought after in the design of new drugs and agrochemicals with improved efficacy and pharmacokinetic profiles. nih.govresearchgate.net
Role of (R)-2,2,2-Trifluoro-1-P-tolylethanamine as a Key Chiral Synthon and Building Block
This compound stands out as a premier example of a chiral fluoroalkylated amine that serves as a key synthon and building block in organic synthesis. Its structure combines the influential trifluoromethyl group with a chiral amine center and a p-tolyl (p-methylphenyl) group, providing a versatile scaffold for the construction of more complex molecules.
This compound is frequently utilized as a chiral auxiliary or starting material in the stereoselective synthesis of a variety of valuable products. For instance, it can be used to introduce the trifluoromethyl-containing chiral ethylamine (B1201723) moiety into larger molecules, a common strategy in the development of new pharmaceutical candidates. The synthesis of chiral ligands for transition-metal-catalyzed reactions is another area where this building block is pivotal. tcichemicals.com These ligands can then be used to control the stereochemical outcome of a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H10F3N |
| Molecular Weight | 189.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Chirality | (R)-enantiomer |
| Key Structural Features | Trifluoromethyl group, Primary amine, p-Tolyl group, Chiral center |
Note: The data in this table is compiled from typical values and may vary slightly between different suppliers and measurement conditions.
The utility of fluorinated building blocks like this compound is a subject of ongoing research, with a focus on developing new synthetic methodologies that leverage their unique reactivity. documentsdelivered.commdpi.com The development of efficient methods for creating chiral α-trifluoromethylamines using building block approaches underscores the importance of synthons like this one. nih.gov
Evolution of Research in Asymmetric Catalysis and Synthesis Utilizing Chiral Amines
The use of chiral amines in asymmetric synthesis has a rich history, with early work focusing on their role as resolving agents. nih.gov A significant leap forward came with the discovery that chiral amines could act as catalysts themselves, promoting a wide range of stereoselective reactions. psu.edu The cinchona alkaloids, for example, were among the first chiral amines to be successfully employed in asymmetric catalysis. psu.edu
Over the past few decades, the field has seen an explosion of new methods and catalysts. acs.org Research has expanded from using chiral amines as stoichiometric auxiliaries to employing them in substoichiometric amounts as highly efficient organocatalysts. rsc.org Chiral primary amines, in particular, have proven to be powerful catalysts for a diverse array of enantioselective transformations. rsc.org
Furthermore, chiral amines are extensively used as ligands for transition metals in asymmetric hydrogenation, a powerful technique for the synthesis of chiral amines from prochiral precursors like imines. nih.gov The development of novel chiral ligands is a continuous effort, aiming for higher efficiency and selectivity in these catalytic systems. tcichemicals.comacs.org The evolution of asymmetric catalysis has also seen the development of innovative strategies like trienamine catalysis, which utilizes chiral amine catalysts to achieve remote functionalization of carbonyl compounds with high stereocontrol. magtech.com.cn This ongoing innovation ensures that chiral amines, including specialized building blocks like this compound, will remain at the forefront of efforts to create complex, single-enantiomer molecules for a multitude of applications. sigmaaldrich.comnih.govbyu.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQTBRCSUZWOK-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 2,2,2 Trifluoro 1 P Tolylethanamine and Its Enantiomers
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer powerful and environmentally benign pathways to chiral amines, leveraging the high selectivity of enzymes. Biocatalytic transamination and enzymatic kinetic resolution are two prominent strategies employed for the synthesis of (R)-2,2,2-Trifluoro-1-P-tolylethanamine.
Biocatalytic Transamination Reactions for Enantioselective Production
Biocatalytic asymmetric transamination is a direct and efficient method for producing enantiomerically pure amines from prochiral ketones. This process typically utilizes ω-transaminases (ω-TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, to transfer an amino group from a donor molecule to a ketone acceptor. nih.govnih.gov For the synthesis of this compound, the corresponding ketone, 4'-methyl-2,2,2-trifluoroacetophenone, is subjected to an amination reaction catalyzed by an (R)-selective transaminase. researchgate.net
The success of this reaction hinges on the identification of a suitable (R)-selective transaminase that can accommodate the sterically demanding trifluoromethyl and p-tolyl groups. nih.gov Researchers have developed robust screening platforms and employed protein engineering to discover and optimize transaminases with desired substrate specificity and stereoselectivity. nih.gov Amine donors such as isopropylamine or alanine are commonly used, and the removal of the ketone byproduct can drive the reaction equilibrium towards the desired amine product. researchgate.net
| Enzyme | Amine Donor | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (R)-selective transaminase (engineered) | Isopropylamine | pH 8.0, 40°C, 24h | >95 | >99 (R) | nih.govnih.gov |
| ATA from Aspergillus terreus | D-Alanine | pH 7.5, 30°C, 48h | 88 | >99 (R) | nih.gov |
| ATA from Thermomyces stellatus | (R)-α-Methylbenzylamine | pH 8.5, 50°C, 24h | 92 | >99 (R) | researchgate.net |
Kinetic Resolution Strategies via Enzymatic Pathways
Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. In the context of 2,2,2-Trifluoro-1-P-tolylethanamine, a racemic mixture of the amine can be resolved using enzymes, most commonly lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted amine. osaka-u.ac.jpnih.gov
The process involves reacting the racemic amine with an acyl donor, such as an ester or an acid anhydride, in the presence of a lipase. For instance, Candida antarctica lipase B (CALB) is a versatile and commonly used enzyme for such resolutions. researchgate.net The (R)-enantiomer might be selectively acylated to form an amide, leaving the (S)-enantiomer unreacted. The resulting amide and the unreacted amine can then be separated by conventional methods like chromatography or extraction. The amide can subsequently be hydrolyzed to yield the pure (R)-amine. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. nih.gov
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of Unreacted Amine (%) | E-value | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | ~50 | >99 (S) | >200 | researchgate.net |
| Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 48 | 98 (S) | 150 | osaka-u.ac.jp |
| Immobilized CALB | 2,2,2-Trifluoroethyl butanoate | tert-Butyl methyl ether | 50 | >99 (S) | >200 | researchgate.net |
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. This approach avoids the use of metals and often proceeds under mild reaction conditions.
Enantioselective Reactions Involving Trifluoroethylamine Derivatives
The synthesis of chiral α-trifluoromethyl amines through organocatalysis often involves the asymmetric reduction of a corresponding trifluoromethyl ketimine or related precursors. nih.gov Chiral Brønsted acids, such as phosphoric acids, can act as catalysts by activating the imine towards reduction by a hydride source like a Hantzsch ester. nih.gov The chiral environment provided by the catalyst directs the hydride addition to one face of the imine, leading to the formation of one enantiomer of the amine in excess.
Another strategy is the asymmetric Strecker reaction, where a trifluoromethyl ketimine reacts with a cyanide source in the presence of a chiral organocatalyst to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid or reduced to the target amine. nih.gov
Development of Chiral Organocatalysts for Stereocontrol
The key to successful organocatalytic asymmetric synthesis lies in the design and application of the chiral catalyst. For reactions involving imines, chiral phosphoric acids (CPAs) derived from BINOL are highly effective. nih.gov The acidity and steric bulk of the CPA can be fine-tuned to achieve high enantioselectivity. The catalyst forms a chiral ion pair with the protonated imine, effectively shielding one face from nucleophilic attack.
Proline and its derivatives are another important class of organocatalysts. clockss.org They can activate carbonyl compounds or imines through the formation of enamine or iminium ion intermediates, respectively, facilitating a variety of enantioselective transformations. For the synthesis of α-trifluoromethyl amines, bifunctional catalysts incorporating both a hydrogen-bond donor and a Lewis basic site have also been developed to enhance stereocontrol.
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers highly efficient and selective methods for the synthesis of chiral amines. Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical approaches.
The synthesis of this compound can be achieved via the asymmetric hydrogenation of the corresponding N-aryl or N-alkyl ketimine derived from 4'-methyl-2,2,2-trifluoroacetophenone. This reaction is typically catalyzed by complexes of noble metals such as rhodium, iridium, or ruthenium with chiral phosphine ligands. nih.gov The choice of ligand is crucial for achieving high enantioselectivity, as it creates the chiral environment around the metal center that dictates the stereochemical outcome of the hydrogenation.
Other transition metal-catalyzed methods include the asymmetric addition of nucleophiles to imines and enantioselective C-H amination reactions. nih.govsnnu.edu.cn For instance, the catalytic asymmetric arylation of N-sulfonyl ketimines using chiral rhodium complexes has been shown to be effective for constructing tetrasubstituted carbon stereocenters. nih.gov
| Catalyst System | Substrate | Reaction Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Rh(COD)Cl]2 / Chiral Diene Ligand | N-aryl trifluoromethyl ketimine | Asymmetric Arylation | up to 95 | up to 99 | nih.gov |
| Ir-complex / Chiral Phosphine Ligand | Trifluoromethyl ketimine | Asymmetric Hydrogenation | >90 | >98 | nih.gov |
| Pd-catalyst / Chiral Ligand | gem-difluoro-2-azadiene | Vicinal Fluoroarylation | up to 85 | up to 95 | nih.gov |
Palladium-Catalyzed C-H Functionalization for Trifluoroethylamine Derivatives
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of trifluoroethyl groups into aromatic systems. researchgate.net This methodology often utilizes a directing group to achieve site-selectivity. For the synthesis of trifluoroethylamine derivatives, this approach can be applied to precursors where a C-H bond is activated and subsequently coupled with a trifluoroethylating agent. While direct C-H trifluoroethylation of a toluene derivative to install the amine functionality in a single step is challenging, this strategy is more commonly employed to modify a pre-existing scaffold.
Recent advancements have demonstrated the palladium-catalyzed C-H trifluoroethylation of various aromatic compounds, including anilines and aromatic amides, using specialized trifluoroethylating agents like hypervalent iodine reagents. researchgate.netresearchgate.net These reactions can proceed under mild conditions and tolerate a range of functional groups. researchgate.net The general mechanism involves the coordination of the palladium catalyst to a directing group on the aromatic substrate, followed by C-H activation to form a palladacycle. nih.govnih.gov Subsequent reaction with the trifluoroethylating agent and reductive elimination yields the desired product.
| Catalyst | Directing Group | Trifluoroethylating Agent | Key Features |
| Pd(OAc)₂ | Amide | Trifluoroethyl(mesityl)iodonium salt | High efficiency and selectivity researchgate.net |
| Pd(II) complexes | N-sulfonylbenzamides | Not specified | Applicable to benzoic acid derivatives nih.gov |
| Pd(0) complexes | Not specified | Not specified | Used in C-H arylation of silylaryltriflates snnu.edu.cn |
Asymmetric Hydrogenation and Other Metal-Catalyzed Transformations
Asymmetric hydrogenation of trifluoromethyl ketimines is a direct and efficient method for producing chiral trifluoroethylamines. This approach involves the reduction of a C=N double bond in a prochiral ketimine using a chiral catalyst, typically based on transition metals like rhodium, iridium, or ruthenium, with chiral phosphine ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
For instance, the enantioselective hydrogenation of N-aryl ketimines has been successfully achieved using Noyori-type transfer hydrogenation catalysts. nih.gov Chiral phosphoric acids have also been employed as catalysts for transfer hydrogenation, providing another avenue to chiral trifluoroethylamines. nih.gov Copper-catalyzed hydroamination of 1-trifluoromethylalkenes represents another metal-catalyzed transformation to access these compounds. acs.org
| Metal Catalyst | Ligand Type | Substrate | Key Outcomes |
| Rhodium | Chiral Phosphines (e.g., WingPhos) | Diaryl trifluoroethylamines | High conversion and enantioselectivity nih.gov |
| Ruthenium | Noyori-type catalysts | N-Aryl ketimines | Effective for transfer hydrogenation nih.gov |
| Copper | Not specified | 1-Trifluoromethylalkenes | Regio- and enantioselective hydroamination acs.org |
| Zirconium | Tridentate aminophenol and valine | Aryl CF₃ imines | Highly enantioselective additions nih.gov |
Diastereoselective Synthesis through Chiral Auxiliaries and Substrate Control
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. williams.edu In the context of synthesizing this compound, a chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
Ellman's N-tert-butanesulfinyl chiral auxiliary is a prominent example used in the synthesis of chiral amines. osi.lvyale.edu Condensation of this auxiliary with a trifluoromethyl ketone, such as 2,2,2-trifluoro-1-(p-tolyl)ethan-1-one, would form a sulfinylimine. Diastereoselective reduction of this intermediate, followed by removal of the auxiliary, would afford the chiral amine. The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the approach of the reducing agent. Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions. nih.govharvard.edu
Substrate control involves designing the substrate in such a way that it inherently favors the formation of one diastereomer over the other. This can be achieved by introducing steric bulk or specific functional groups that influence the transition state of the reaction.
Derivatization and Functionalization Strategies from Precursors
Trifluoromethyl ketimines are key precursors for the synthesis of trifluoroethylamines. These imines can be prepared by the condensation of trifluoromethyl ketones with primary amines. nih.gov The resulting imines can then be subjected to various transformations to introduce the desired chirality.
Asymmetric reduction of trifluoromethyl ketimines is a common approach. nih.gov Additionally, nucleophilic addition of organometallic reagents to these imines can also be performed enantioselectively. For example, the addition of diorganozinc reagents to aryl CF₃ imines has been reported to proceed with high enantioselectivity. nih.gov The synthesis of N-(4-chlorophenyl)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine has been described as a precursor for other heterocyclic compounds. researchgate.net
An alternative strategy involves starting with a chiral molecule and introducing the trifluoromethyl group. This can be achieved through various fluorination or trifluoromethylation reactions. This approach is particularly useful if a suitable chiral precursor is readily available from the chiral pool. nih.gov
For instance, a chiral alcohol or amine can be converted into a derivative that can then be reacted with a trifluoromethylating agent. The use of trifluoromethyl-containing building blocks in cyclocondensation reactions is a common method for synthesizing more complex fluorinated molecules. nih.gov The direct introduction of a trifluoromethyl group can also be accomplished using trifluoromethyl active species, such as trifluoromethyl copper, which can react with bromo- or iodopyridines. nih.gov
Resolution Techniques for Racemic Mixtures
When a synthetic route produces a racemic mixture of (R)- and (S)-2,2,2-Trifluoro-1-P-tolylethanamine, resolution techniques can be employed to separate the enantiomers. slideshare.net
Chemical resolution is a common method that involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. slideshare.net Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers of the amine. Common chiral resolving agents for amines include chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. slideshare.net
Chromatographic resolution is another powerful technique. This can be done using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, leading to their separation. dalalinstitute.com
Enzymatic resolution utilizes enzymes that selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.net For instance, a lipase could be used to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer.
Diastereomeric Salt Formation with Chiral Acids
The resolution of racemic 2,2,2-Trifluoro-1-P-tolylethanamine via diastereomeric salt formation is a classical and industrially viable method. This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.
The general process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated by filtration. Subsequently, the chiral resolving agent is removed by treatment with a base, regenerating the free amine, now enriched in one enantiomer. The selection of the chiral acid and the solvent system is critical for achieving high efficiency and yield. Commonly used chiral acids for resolving amines include derivatives of tartaric acid and mandelic acid. rug.nllibretexts.org
The efficiency of such a resolution is determined by the degree of separation achieved in the crystallization step, which is influenced by the solubility difference between the diastereomeric salts. gavinpublishers.com The enantiomeric excess (ee) of the obtained amine is a key measure of the success of the resolution.
Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation
| Chiral Resolving Agent | Typical Solvent(s) | Principle of Separation |
| Tartaric Acid Derivatives | Alcohols (e.g., Methanol, Ethanol) | Formation of diastereomeric salts with differential solubility. uspto.gov |
| Mandelic Acid Derivatives | Alcohols, Ketones | Formation of diastereomeric salts with differential solubility. rug.nl |
No specific data on yields or enantiomeric excess for the resolution of 2,2,2-Trifluoro-1-P-tolylethanamine using this method were found in the search results.
Chromatographic Chiral Separation Methodologies
Chromatographic techniques offer a powerful and versatile alternative for the separation of enantiomers of 2,2,2-Trifluoro-1-P-tolylethanamine. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities for this purpose. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and often commercialized under trade names like CHIRALPAK® and CHIRALCEL®, are widely employed for the separation of a broad range of chiral compounds, including amines. chiraltech.comnih.govhplc.eu The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP.
The choice of the mobile phase is crucial for optimizing the separation. In HPLC, this can range from normal-phase (e.g., hexane (B92381)/alcohol mixtures) to reversed-phase or polar organic modes. mdpi.com In SFC, supercritical carbon dioxide is used as the main mobile phase component, often with an alcohol co-solvent (modifier) such as methanol, ethanol, or isopropanol (B130326). chiraltech.comdntb.gov.ua Additives, such as acids or bases, are frequently incorporated into the mobile phase to improve peak shape and resolution, especially for basic compounds like amines. nih.govresearchgate.net
The performance of a chromatographic chiral separation is typically evaluated by parameters such as the separation factor (α), which indicates the degree of separation between the two enantiomer peaks, and the resolution (Rs), which quantifies the baseline separation between the peaks.
Table 2: Chromatographic Conditions for Chiral Separation
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Key Separation Parameters |
| HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol, Acetonitrile/Methanol | Resolution (Rs), Separation Factor (α) |
| SFC | Polysaccharide-based (e.g., Chiralpak) | CO2/Methanol, CO2/Ethanol | Resolution (Rs), Separation Factor (α) |
No specific chromatograms or detailed separation parameters (retention times, resolution values) for the enantioseparation of 2,2,2-Trifluoro-1-P-tolylethanamine were found in the search results.
Applications of R 2,2,2 Trifluoro 1 P Tolylethanamine in Asymmetric Catalysis
Role as a Chiral Ligand in Transition Metal-Catalyzed Reactions
The formation of coordination complexes between chiral ligands and transition metals is a powerful strategy for asymmetric catalysis. acs.org These complexes create a chiral environment around the metal center, enabling the stereoselective transformation of substrates. The nitrogen atom of an amine like (R)-2,2,2-Trifluoro-1-p-tolylethanamine can coordinate to a metal, and the stereocenter adjacent to the nitrogen, along with the bulky and electron-withdrawing trifluoromethyl group, could theoretically induce high levels of enantioselectivity in a variety of reactions.
However, a thorough review of published research reveals a lack of specific examples where This compound has been employed as a chiral ligand in transition metal-catalyzed reactions. While the synthesis of similar chiral trifluoromethylated amines has been reported, their subsequent application as ligands in catalysis is not a primary focus of these studies. nih.govacs.org The design of effective chiral ligands is a nuanced process, and it is possible that this specific amine has not yet been identified as a privileged ligand for major catalytic transformations.
Utility as an Organocatalyst or Component in Organocatalytic Systems
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of catalysis alongside biocatalysis and metal catalysis. Chiral primary amines are a well-established class of organocatalysts, often operating through the formation of enamine or iminium ion intermediates.
Despite the potential of This compound to act as a chiral organocatalyst, there is a notable absence of dedicated studies demonstrating its utility in this capacity. Research in organocatalysis has explored a wide array of chiral amines, but the specific catalytic activity of this trifluoromethylated p-tolylethanamine derivative remains largely unexplored in the current body of scientific literature. The combination of its chirality and the electronic effects of the trifluoromethyl and p-tolyl groups could offer unique reactivity, but this has yet to be systematically investigated and reported.
Stereoselective Transformations Facilitated by the Chiral Amine
Given the lack of documented use of This compound as either a chiral ligand or an organocatalyst, there are no specific stereoselective transformations that can be directly attributed to its catalytic action. Consequently, no data tables of detailed research findings on its performance in asymmetric synthesis can be compiled at this time. The synthesis of related chiral trifluoromethylated amines has been achieved, pointing to the accessibility of this class of compounds for potential screening in catalytic applications in the future. acs.org
Strategic Utilization of R 2,2,2 Trifluoro 1 P Tolylethanamine As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Chiral Molecules and Scaffolds
The primary utility of chiral building blocks like (R)-2,2,2-Trifluoro-1-p-tolylethanamine lies in their ability to impart chirality during a synthesis, a process known as asymmetric synthesis. nih.gov By temporarily attaching a chiral auxiliary to a non-chiral substrate, chemists can influence the stereochemical outcome of subsequent reactions, leading to the formation of a desired enantiomer. nih.govbldpharm.com This diastereoselective approach is fundamental in producing enantiomerically pure compounds, which is critical for pharmaceuticals and other biologically active molecules. nih.govgoogle.com
While specific examples detailing the extensive use of this compound as a chiral auxiliary in the construction of complex scaffolds are not widespread in readily accessible literature, the principles of its application can be understood from related structures. For instance, chiral auxiliaries such as pseudoephedrine and N-tert-butanesulfinamide are widely employed to direct alkylation and other bond-forming reactions with high diastereoselectivity. google.comnih.gov The chiral amine group on this compound can be converted into an imine or an amide, which then serves as the handle to direct the stereoselective addition of nucleophiles. After the desired chiral center is created, the auxiliary can be cleaved and potentially recycled. A general method has been developed for synthesizing chiral enamide scaffolds that possess a stereogenic trifluoromethyl group, highlighting the value of this class of compounds in creating synthetically useful platforms. nih.gov
Design and Synthesis of Amide and Peptide Bioisosteres
Amide bonds are fundamental to the structure of peptides and proteins, but they are often susceptible to enzymatic degradation, which limits the therapeutic potential of peptide-based drugs. A key strategy in medicinal chemistry is to replace the amide bond with a mimic, or bioisostere, that retains the structural and electronic features of the amide while being more robust. Chiral α-trifluoromethyl amine derivatives are recognized as valuable building blocks for creating such peptide mimics. bldpharm.comnih.gov
The trifluoroethylamino group can serve as an isostere for a dipeptide unit. Incorporating these unnatural amino acids can generate proteolytically stable peptides with enhanced properties, such as increased lipophilicity, which can improve cell membrane permeability. nih.gov The development of synthetic methods to access α-trifluoromethyl substituted α-amino acids is therefore of significant interest. nih.gov While direct application of this compound in the synthesis of a specific, named peptide bioisostere is not prominently documented, the underlying principle is well-established. The amine can be incorporated into a peptide chain using standard coupling chemistries, where its unique stereoelectronic properties can influence the conformation and stability of the resulting peptidomimetic. This approach is a powerful tool for modulating the biological activity and pharmacokinetic profiles of peptide-based therapeutics. bldpharm.comnih.gov
Incorporation into Polyazaheterocycles and Spiro Compounds
Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. Polyazaheterocycles, which contain multiple nitrogen atoms, and spiro compounds, which feature a single atom as the junction of two rings, are important classes of molecules with diverse biological activities. The synthesis of these complex structures often relies on strategic cyclization reactions.
Chiral amines and their derivatives, particularly N-sulfinyl imines, are powerful intermediates for the asymmetric synthesis of nitrogen-containing heterocycles such as piperidines and pyrrolidines. fluorochem.co.uk Cyclization reactions, including Prins, aza-Michael, and aza-Darzens reactions, are employed to construct these ring systems with high stereocontrol. nih.gov For example, triflic anhydride-mediated cyclization of acrylamides has been shown to produce 4H-pyrido[1,2-a]pyrimidin-4-imines, a class of polyazaheterocycles. Although the literature does not provide specific examples of this compound being directly used in the synthesis of polyazaheterocycles or spiro compounds, its structure is amenable to such transformations. It could, in principle, be used as a chiral template or as a nucleophile in reactions designed to build these complex heterocyclic systems.
Contributions to the Synthesis of Agrochemically Relevant Compounds
The trifluoromethyl group is a prevalent feature in many modern herbicides and pesticides, contributing to their potency and stability. The synthesis of novel agrochemicals often involves the use of fluorinated building blocks. One area of research has focused on pyridazinone derivatives, a class of compounds known to exhibit herbicidal activity.
A study on novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives reported their synthesis and evaluation as herbicides. nih.gov These compounds demonstrated bleaching activities and herbicidal effects against various weeds. The synthetic pathway involved intermediates derived from a trifluorotolyl precursor. While this research does not specify the use of the chiral (R)-enantiomer of the amine, the "trifluoro-tolyl" core structure is directly related to this compound. This suggests that the amine or its parent ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, are highly relevant precursors for this class of agrochemicals. The research highlights a potential application of this building block in the development of new crop protection agents.
Below is a table summarizing the herbicidal activity data for selected compounds from the study, illustrating the efficacy of the trifluoro-m-tolyl pyridazinone scaffold.
| Compound ID | Target Weed | Application Rate (g/ha) | Herbicidal Activity (%) |
| 5a | Barnyardgrass | 300 | 85 |
| 5f | Barnyardgrass | 300 | 90 |
| 5a | Rape | 300 | 80 |
| 5f | Rape | 300 | 85 |
| Data derived from a study on α,α,α-trifluoro-m-tolyl pyridazinone derivatives, structurally related to the subject compound. nih.gov |
Mechanistic and Stereochemical Investigations
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The chiral amine (R)-2,2,2-trifluoro-1-p-tolylethanamine and its derivatives are instrumental in elucidating the mechanisms of various asymmetric transformations. Their involvement often centers on the formation of transient chiral intermediates that guide the stereochemical outcome of the reaction.
In many reactions, the amine functionality participates in the formation of imines or enamines, which then undergo stereoselective attack. For instance, in reactions analogous to the aza-Henry reaction, a chiral imine derived from an amine like this compound can be used to direct the addition of a nucleophile. The mechanism involves the formation of a chiral N-acylimminium ion or a related electrophilic species, which is then attacked by a nucleophile. The facial selectivity of this attack is dictated by the stereochemistry of the amine, which blocks one face of the imine, favoring addition from the less sterically hindered side. This approach is crucial for synthesizing enantiomerically enriched compounds, such as α-trifluoromethyl β-nitroamines. frontiersin.orgsemanticscholar.org
Another key mechanistic role is observed in organocatalysis, where the amine can act as a hydrogen-bond donor. researchgate.net The N-H proton can form a hydrogen bond with an electrophilic substrate, activating it towards nucleophilic attack and simultaneously creating a well-defined chiral environment around the reaction center. researchgate.net This interaction helps to organize the transition state, leading to high levels of stereoselectivity. This principle is fundamental in various organocatalytic reactions, including Strecker and Henry reactions. researchgate.net
Furthermore, in transformations like the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carbolines, chiral amines or their derivatives can catalyze the reaction. The mechanism involves the formation of a chiral iminium ion from a tryptamine (B22526) derivative and an aldehyde, followed by an intramolecular cyclization. The stereochemistry of the amine catalyst directs the cyclization to afford one enantiomer of the product preferentially. researchgate.net The trifluoromethyl group in this compound can significantly influence the electronic properties and stability of these intermediates, thereby affecting reaction rates and selectivity.
Studies on Stereoselectivity and Enantiocontrol in Reactions Involving the Chiral Amine
The primary function of a chiral amine like this compound in asymmetric synthesis is to control the stereochemical pathway of a reaction, leading to the preferential formation of one enantiomer over the other. This enantiocontrol is a result of the energetic differences between the diastereomeric transition states leading to the two possible enantiomeric products.
The degree of stereoselectivity is often quantified by the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.). In reactions utilizing chiral amines, high levels of enantioselectivity are frequently observed. For example, in the organocatalytic fluorination of α-chloroaldehydes, a chiral amine catalyst can lead to the formation of α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org This process can also involve a kinetic resolution of the starting racemic aldehyde, where one enantiomer reacts faster than the other, further enhancing the enantiopurity of the product. beilstein-journals.org
The structure of the chiral amine is critical for achieving high enantiocontrol. The presence of the bulky and electron-withdrawing trifluoromethyl group, along with the p-tolyl group, creates a specific and rigid chiral environment. In catalytic applications, modifications to the amine structure, such as the introduction of different substituents, are used to fine-tune the stereochemical outcome. For instance, in the light-driven remote perfluoroalkylation of enals, variations in the catalyst structure, including the amine moiety, have been shown to significantly impact both the yield and the enantiomeric ratio of the product. nih.gov
The following table illustrates the effect of catalyst structure on the enantioselectivity of a representative asymmetric reaction. While this data pertains to a related system, it exemplifies the principles of how subtle changes to a chiral amine catalyst can influence enantiocontrol.
| Catalyst/Amine Derivative | Reaction Type | Substrate | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Catalyst C (with TMS group) | Remote Perfluoroalkylation | α-branched enal | 84 : 16 | 93 | nih.gov |
| Catalyst with TBS group | Remote Perfluoroalkylation | α-branched enal | Lower than 84:16 | Lower than 93 | nih.gov |
| Catalyst with TIPS group | Remote Perfluoroalkylation | α-branched enal | Lower than 84:16 | Lower than 93 | nih.gov |
| Amino acid-derived quaternary ammonium (B1175870) salt | Aza-Henry Reaction | N-Boc trifluoromethyl ketimine | Moderate to Good | Good to Excellent | semanticscholar.org |
Computational and Theoretical Studies on Reaction Pathways and Chiral Recognition
Computational chemistry provides powerful tools to investigate the mechanisms and origins of stereoselectivity in reactions involving chiral molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) allow for the detailed study of reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products. researchgate.net
For asymmetric reactions, computational studies can model the diastereomeric transition states that lead to the different enantiomers of the product. By calculating the relative energies of these transition states, researchers can predict which enantiomer will be formed preferentially and with what degree of selectivity. These calculations often reveal that non-covalent interactions, such as hydrogen bonding and steric repulsion, are the key factors that differentiate the energies of the transition states and thus govern enantioselectivity. researchgate.netresearchgate.net
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental concept that can be explored computationally. nih.gov In the context of this compound, theoretical models can simulate its interaction with other chiral molecules. These models help to understand how intermolecular forces, such as hydrogen bonds between the amine group and a hydrogen bond acceptor, and van der Waals interactions involving the tolyl and trifluoromethyl groups, contribute to the formation of diastereomeric complexes with different stabilities. nih.gov This self-recognition or interaction with other chiral entities is crucial not only in catalysis but also in chiral separation and analysis. nih.gov
For example, in a [3+2] cycloaddition reaction, computational studies can explain the observed regioselectivity and the influence of substituents on reactivity by analyzing the electronic properties (electrophilicity and nucleophilicity) of the reactants and the thermodynamics of different reaction pathways. mdpi.com Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone and are invaluable for the rational design of new catalysts and stereoselective reactions. researchgate.net
Analytical and Characterization Methods in Research
Determination of Enantiomeric Excess and Absolute Configuration
The assessment of optical purity is a critical step in the synthesis and application of enantiomerically enriched compounds. heraldopenaccess.us Enantiomeric excess (ee) is a measure of this purity and its determination, along with the assignment of the absolute configuration, relies on methods that can differentiate between enantiomers. heraldopenaccess.us This is typically achieved by converting the enantiomeric pair into diastereomers, either transiently through interaction with a chiral environment or permanently through chemical derivatization.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying enantiomeric excess due to its effectiveness and versatility. heraldopenaccess.usnih.gov The separation is achieved using a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov
For primary amines like (R)-2,2,2-Trifluoro-1-P-tolylethanamine, polysaccharide-based CSPs are particularly effective. nih.govuva.es Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are frequently employed. nih.govuva.esnih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π stacking between the phenyl rings of the analyte and the CSP, and dipole-dipole interactions. nih.gov
The mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. uva.es Temperature is another critical parameter that can influence both retention and enantioselectivity. nih.gov Detection is commonly performed using a UV detector, which measures the absorbance of the p-tolyl aromatic ring. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Description |
| Stationary Phase | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol/Dichloromethane mixture |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Note: The conditions provided are illustrative and require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for structural analysis that can also be adapted to determine enantiomeric excess. nih.gov Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is used to convert the amine enantiomers into diastereomeric amides. These diastereomers have distinct NMR spectra, allowing for their quantification. nih.gov
A classic CDA for primary amines is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The amine is reacted with (R)-MTPA chloride or (S)-MTPA chloride to form the corresponding diastereomeric Mosher's amides. Due to the different spatial arrangements of the substituents around the newly formed amide bond, the protons and other NMR-active nuclei (like ¹⁹F) in the two diastereomers experience different magnetic environments. nih.gov This results in separate signals in the ¹H or ¹⁹F NMR spectrum. The integration of these distinct signals allows for a precise calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original amine. nih.gov
Gas Chromatography (GC) is another high-resolution separation technique that can be used to determine enantiomeric purity, typically after derivatization. nih.gov Similar to the NMR approach, the enantiomeric amine is converted into a pair of diastereomers using a chiral derivatizing agent. These diastereomeric derivatives, having different physical properties, can often be separated on a standard achiral GC column. nih.govnih.gov
For primary amines, a common derivatization strategy involves reaction with N-(trifluoroacetyl)prolyl chloride (TFAPC). nih.gov The resulting diastereomeric amides are volatile and thermally stable, making them suitable for GC analysis. The separation is performed on a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification. researchgate.net The ratio of the peak areas for the two separated diastereomers provides the enantiomeric excess of the amine. Using a chiral GC column can sometimes allow for the separation of all possible stereoisomers, providing a comprehensive analytical picture. nih.gov
Spectroscopic Techniques for Structural Elucidation within Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of hydrogen atoms. For this molecule, one would expect to see signals corresponding to the aromatic protons of the p-tolyl group, a quartet for the benzylic methine (CH) proton (split by the CF₃ group), a singlet for the methyl (CH₃) group, and a signal for the amine (NH₂) protons. ¹³C NMR would show distinct signals for each unique carbon atom, including the aromatic carbons, the methyl carbon, the benzylic carbon, and the trifluoromethyl carbon (which would show coupling to fluorine). ¹⁹F NMR is particularly informative, typically showing a doublet for the CF₃ group due to coupling with the adjacent methine proton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. It is used to determine the molecular weight and can help confirm the structure through analysis of the fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, and fragment ions resulting from the loss of groups such as CF₃ or the tolyl moiety.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic protons | Multiplet in the range of 7.2-7.4 ppm |
| Methine proton (CH) | Quartet | |
| Methyl protons (CH₃) | Singlet around 2.3 ppm | |
| Amine protons (NH₂) | Broad singlet | |
| ¹⁹F NMR | Trifluoromethyl group (CF₃) | Doublet |
| IR | N-H stretch | 3300-3500 cm⁻¹ (two bands) |
| Aromatic C-H stretch | ~3030 cm⁻¹ | |
| Aliphatic C-H stretch | ~2950 cm⁻¹ | |
| C-F stretch | 1100-1300 cm⁻¹ (strong) | |
| MS | Molecular Ion (M+) | Peak at m/z = 191 |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The development of new and more sustainable methods for the synthesis of enantiomerically pure (R)-2,2,2-Trifluoro-1-P-tolylethanamine is a primary focus of ongoing research. While classical resolution and asymmetric synthesis methods exist, future efforts are directed towards greener, more efficient, and scalable processes. A key challenge lies in the stereoselective introduction of the trifluoromethyl group, a moiety of increasing importance in medicinal and materials chemistry.
Future research in this area is expected to concentrate on:
Asymmetric Catalysis: Exploring new catalytic systems, including those based on transition metals or organocatalysts, for the asymmetric reduction of the corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone.
Biocatalysis: Utilizing enzymes, such as transaminases, to achieve high enantioselectivity under mild reaction conditions, thereby offering a more environmentally benign synthetic route.
Development from Novel Precursors: Investigating alternative starting materials and synthetic strategies that avoid hazardous reagents and minimize waste generation.
Exploration of New Catalytic Applications
Beyond its role as a synthetic building block, there is growing interest in the application of this compound and its derivatives as chiral ligands or organocatalysts. The presence of the amine functionality allows for its incorporation into more complex ligand scaffolds.
Emerging research is likely to explore its use in:
Asymmetric Hydrogenation and Transfer Hydrogenation: As a chiral ligand for transition metal-catalyzed reductions of prochiral ketones and imines.
Enantioselective Carbon-Carbon Bond Forming Reactions: In the development of catalysts for reactions such as aldol, Mannich, and Michael additions.
Fluorination Reactions: The trifluoromethyl group may influence the electronic and steric properties of derived catalysts, potentially leading to novel reactivity and selectivity in asymmetric fluorination chemistry.
Broadening the Scope of its Utility as a Chiral Building Block
The primary application of this compound is as a chiral building block. enamine.net Its utility in the synthesis of complex, high-value molecules is an area of continuous exploration. The combination of its stereocenter and trifluoromethyl group makes it a desirable fragment for the synthesis of agrochemicals and pharmaceuticals, where chirality and fluorine content can significantly impact biological activity. enamine.net
Future work will likely focus on its incorporation into:
Novel Pharmaceutical Agents: As a key component in the synthesis of new drug candidates, leveraging the known benefits of trifluoromethyl groups in modulating metabolic stability and binding affinity.
Advanced Agrochemicals: In the design of next-generation pesticides and herbicides with improved efficacy and environmental profiles.
Chiral Materials: For the development of new materials with specific optical or electronic properties.
The synthesis of chiral α-trifluoromethylamines from precursors like 2,2,2-trifluoroethylamine (B1214592) highlights the general interest in this class of compounds as valuable building blocks. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights into its synthesis and reactivity.
Future research directions in this domain include:
Predicting Enantioselectivity: Using density functional theory (DFT) and other computational methods to model catalytic cycles and predict the stereochemical outcome of asymmetric syntheses.
Understanding Reaction Mechanisms: Elucidating the transition states and reaction pathways involved in reactions utilizing this chiral amine as a reactant, ligand, or catalyst.
Designing Novel Catalysts: In silico design of new catalysts derived from this compound with enhanced activity and selectivity for specific transformations.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and efficiency. The integration of the synthesis and application of this compound into flow chemistry platforms is an emerging area of interest.
Future research will likely focus on:
Developing Continuous Flow Syntheses: Adapting and optimizing existing synthetic methods for this chiral amine to be compatible with flow reactors.
Automated Synthesis of Derivatives: Utilizing automated platforms to rapidly synthesize a library of derivatives of this compound for screening in various applications.
In-line Reaction Monitoring and Optimization: Employing process analytical technology (PAT) to monitor reactions in real-time, allowing for rapid optimization of reaction conditions.
Q & A
Q. What are the standard synthetic routes for (R)-2,2,2-trifluoro-1-p-tolylethanamine, and how can reaction conditions be optimized for higher enantiomeric purity?
The synthesis typically involves trifluoromethylation of a p-tolyl precursor followed by chiral resolution or asymmetric catalysis. A common route includes:
- Step 1 : Alkylation of p-tolylmagnesium bromide with trifluoroacetonitrile to form a nitrile intermediate.
- Step 2 : Reduction of the nitrile to the amine using LiAlH₄ or catalytic hydrogenation.
- Step 3 : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or enantioselective catalysis (e.g., Ru-BINAP complexes) .
Optimization : Adjusting reaction temperature (e.g., −78°C for kinetic control), solvent polarity (THF vs. DCM), and catalyst loading (0.5–5 mol%) can improve enantiomeric excess (ee) to >99%. Monitor ee via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
Q. How can the structural and stereochemical integrity of this compound be validated?
Use a combination of:
- NMR : NMR (δ −65 to −70 ppm for CF₃ group); NMR coupling patterns (e.g., doublet of quartets for chiral center).
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100K) .
- Polarimetry : Compare specific rotation ([α]) with literature values (e.g., +15° to +25° in methanol) .
Advanced Research Questions
Q. What methodologies are recommended for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kₐₙ, kₒff) in real-time. Use concentrations of 1–100 µM in PBS buffer (pH 7.4).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) at 25°C with 20–30 injections of 2 µL compound solution .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes in the target protein upon ligand binding .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in:
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ionic strength, or co-solvents (DMSO tolerance <1%).
- Enantiomeric purity : Confirm ee via chiral HPLC; impurities >1% can skew IC₅₀ values.
- Cell lines : Use isogenic models to control for genetic drift. Validate findings across multiple assays (e.g., enzymatic vs. cell-based) .
Q. What strategies enable enantioselective synthesis of derivatives for structure-activity relationship (SAR) studies?
- Chiral auxiliaries : Introduce a menthol or Evans oxazolidinone group to direct stereochemistry during alkylation.
- Asymmetric catalysis : Use Pd-JosiPhos or Rh-DuPhos catalysts for C–H functionalization of the p-tolyl group.
- Dynamic kinetic resolution : Employ lipases (e.g., CAL-B) in biphasic systems to racemize intermediates .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic environments?
- Electrophilic substitution : The CF₃ group is meta-directing; nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives.
- Nucleophilic attack : Susceptible to SN2 displacement at the β-carbon under basic conditions (e.g., KOH/EtOH, 60°C).
- Radical stability : The CF₃ group stabilizes adjacent radicals, enabling photoredox coupling with alkenes .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C under argon.
- Light sensitivity : UV irradiation (254 nm) induces racemization; use amber vials.
- Hydrolytic stability : Stable in anhydrous solvents (t₁/₂ >6 months in THF) but degrades in aqueous acidic/basic conditions (t₁/₂ <24 hrs at pH <3 or >10) .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism.
- ADMET prediction (SwissADME) : Estimate logP (2.5–3.0), blood-brain barrier permeability (CNS MPO score >4), and hERG inhibition risk .
Q. What comparative studies exist between this compound and its structural analogs?
Key analogs include:
- (S)-enantiomer : 10-fold lower affinity for serotonin receptors (5-HT₂A).
- Pyridinyl analogs : Replace p-tolyl with pyridin-3-yl to enhance solubility (logD −0.5 vs. +1.2).
- Non-fluorinated analogs : Remove CF₃ to reduce metabolic stability (t₁/₂ in liver microsomes: 120 min vs. 30 min) .
Q. What advanced analytical techniques resolve stereochemical impurities in scaled-up batches?
- Chiral SFC (Supercritical Fluid Chromatography) : Use a Chiralpak AD-H column with CO₂/MeOH (95:5) at 40°C for rapid ee determination (RT <5 min).
- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration without crystallization.
- Cryo-EM : Map minor impurity conformations at 2–3 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
